[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride
Overview
Description
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a triazole ring attached to it. It is commonly used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
Target of Action
1,2,4-Triazole derivatives have been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies . They have also been used in the formation of dendritic and polymeric networks .
Mode of Action
These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,4-triazole derivatives have been shown to interact with a wide range of biological targets and pathways .
Pharmacokinetics
1,2,4-triazole derivatives in general have been shown to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . .
Advantages and Limitations for Lab Experiments
One of the advantages of using [6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride in lab experiments is its ability to form coordination complexes with metal ions. This property has been exploited in metal-catalyzed reactions and in the development of new drugs. However, one limitation of this compound is its potential toxicity, which must be taken into consideration when working with it in the lab.
Future Directions
There are numerous future directions for research involving [6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride. One area of research could be the development of new drugs based on this compound. Another area of research could be the synthesis of new pyridine derivatives and triazole-containing compounds using this compound as a building block. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Scientific Research Applications
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride has a wide range of applications in scientific research. It is commonly used as a ligand in metal-catalyzed reactions. It has also been used as a building block in the synthesis of various compounds, including pyridine derivatives and triazole-containing compounds. Additionally, this compound has been used in the development of new drugs and as a tool in drug discovery.
Properties
IUPAC Name |
[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c1-7-2-3-8(4-10)9(13-7)14-6-11-5-12-14;;/h2-3,5-6H,4,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXCFAADVVWWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)N2C=NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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